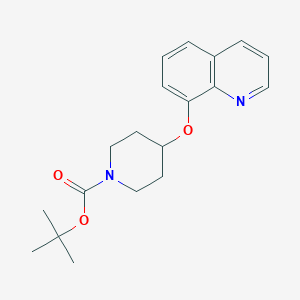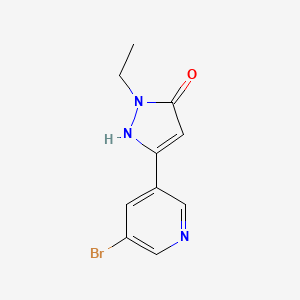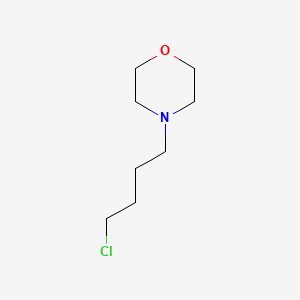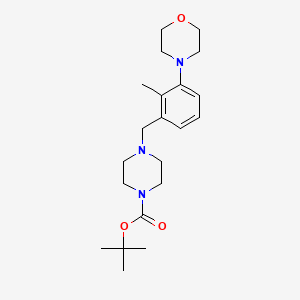
Tert-butyl 4-(2-methyl-3-morpholinobenzyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is typically introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
tert-Butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of various enzymes and receptors.
Medicine
In medicinal chemistry, tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(2-methylphenyl)methyl]piperazine-1-carboxylate
- tert-Butyl 4-[(3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate
- tert-Butyl 4-[(2-methyl-3-phenyl)methyl]piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate lies in its combined structural features of the piperazine, morpholine, and tert-butyl carbamate groups. This combination provides distinct chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C21H33N3O3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-17-18(6-5-7-19(17)23-12-14-26-15-13-23)16-22-8-10-24(11-9-22)20(25)27-21(2,3)4/h5-7H,8-16H2,1-4H3 |
InChIキー |
NNPMSYUIRYPHLB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N2CCOCC2)CN3CCN(CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


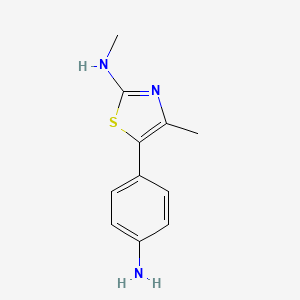
![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
![[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)
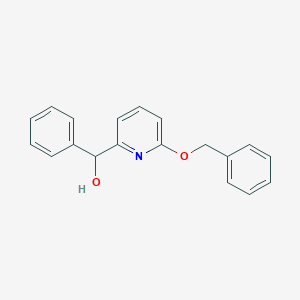
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
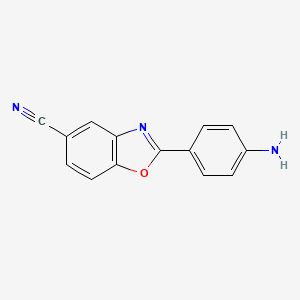
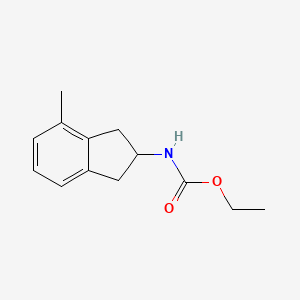

![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)

